![molecular formula C38H30O3P2 B12837795 4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)
4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan is a complex organophosphorus compound It features a dibenzo[b,d]furan core substituted at the 4 and 6 positions with ®-(2-methoxyphenyl)(phenyl)phosphaneyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan typically involves the following steps:
Formation of the Dibenzo[b,d]furan Core: The dibenzo[b,d]furan core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.
Introduction of Phosphaneyl Groups: The ®-(2-methoxyphenyl)(phenyl)phosphaneyl groups are introduced via a palladium-catalyzed cross-coupling reaction. This step involves the use of ®-(2-methoxyphenyl)(phenyl)phosphine and a suitable dibromo-dibenzo[b,d]furan precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus centers, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan is used as a ligand in transition metal catalysis. Its unique steric and electronic properties can enhance the selectivity and efficiency of catalytic reactions, such as asymmetric hydrogenation and cross-coupling reactions.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound could potentially be explored for their biological activity. Phosphorus-containing compounds often exhibit interesting pharmacological properties, making them candidates for drug development.
Industry
In industry, this compound can be used in the development of advanced materials. Its incorporation into polymers or other materials can impart unique electronic or optical properties, useful in fields like organic electronics or photonics.
Mécanisme D'action
The mechanism by which 4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan exerts its effects largely depends on its role as a ligand in catalytic processes. It coordinates to metal centers, influencing the reactivity and selectivity of the metal catalyst. The ®-(2-methoxyphenyl)(phenyl)phosphaneyl groups provide steric hindrance and electronic modulation, which are crucial for the catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(diphenylphosphino)dibenzo[b,d]furan: Lacks the methoxy groups, leading to different electronic properties.
4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: Contains oxazoline groups instead of phosphaneyl groups, used in different catalytic applications.
Uniqueness
4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan is unique due to the presence of methoxy-substituted phosphaneyl groups, which provide distinct steric and electronic characteristics. These features can enhance its performance as a ligand in specific catalytic reactions, offering advantages over similar compounds.
This detailed overview should provide a comprehensive understanding of 4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan, covering its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C38H30O3P2 |
|---|---|
Poids moléculaire |
596.6 g/mol |
Nom IUPAC |
(R)-(2-methoxyphenyl)-[6-[(2-methoxyphenyl)-phenylphosphanyl]dibenzofuran-4-yl]-phenylphosphane |
InChI |
InChI=1S/C38H30O3P2/c1-39-31-21-9-11-23-33(31)42(27-15-5-3-6-16-27)35-25-13-19-29-30-20-14-26-36(38(30)41-37(29)35)43(28-17-7-4-8-18-28)34-24-12-10-22-32(34)40-2/h3-26H,1-2H3/t42-,43-/m1/s1 |
Clé InChI |
MTUFQNLKOKETSN-OCQXTOTRSA-N |
SMILES isomérique |
COC1=CC=CC=C1[P@@](C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5[P@](C6=CC=CC=C6)C7=CC=CC=C7OC |
SMILES canonique |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)

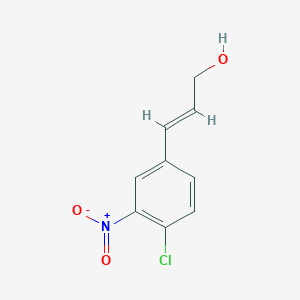
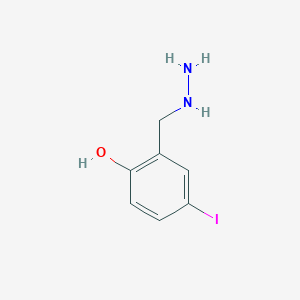
![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
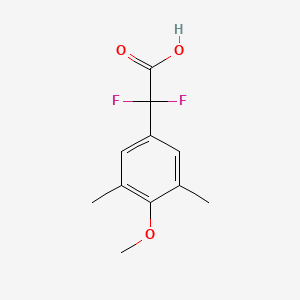
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837742.png)
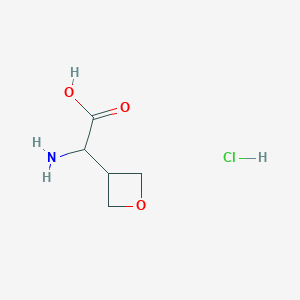
![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)



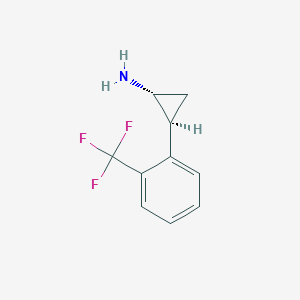
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)
